PDK1/LDHA Dual Inhibition: Class-Level Potency Comparison Against Standard Inhibitors
Within the 4,5,6,7-tetrahydrobenzo[b]thiophene class, the most potent analog (compound 1b) showed PDK1 and LDHA inhibitory IC50 values of 57.10 μg/mL and 64.10 μg/mL, respectively. While these values are less potent than the clinical standards sodium dichloroacetate (PDK1 IC50 = 25.75 μg/mL) and sodium oxamate (LDHA IC50 = 15.60 μg/mL), the structural features of the class enable dual-target inhibition, a property not demonstrated by the single-target standards [1]. As the ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate scaffold provides a key synthetic entry point to this class, its procurement enables exploration of this dual-inhibition mechanism.
| Evidence Dimension | PDK1/LDHA Inhibitory Activity |
|---|---|
| Target Compound Data | Not directly tested as an inhibitor; serves as a synthetic precursor to active analogs like compound 1b. |
| Comparator Or Baseline | Compound 1b (active analog): PDK1 IC50 = 57.10 μg/mL, LDHA IC50 = 64.10 μg/mL. Standards: Sodium dichloroacetate (PDK1 IC50 = 25.75 μg/mL) and sodium oxamate (LDHA IC50 = 15.60 μg/mL). |
| Quantified Difference | Compound 1b is 2.2-fold less potent than sodium dichloroacetate against PDK1 and 4.1-fold less potent than sodium oxamate against LDHA. Target compound is a precursor to 1b-type structures. |
| Conditions | PDK1 and LDHA enzyme inhibition assays at a concentration of 100 μg/mL, as described in ACS Omega 2021. |
Why This Matters
This data validates the tetrahydrobenzo[b]thiophene scaffold's ability to engage a high-value oncology target (the Warburg effect), justifying the procurement of key intermediates like the target compound for further medicinal chemistry optimization.
- [1] Kamal, S., et al. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega 2021, 6 (43), 28992–29008. (Table 1 and Abstract). View Source
